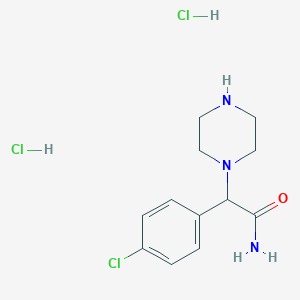![molecular formula C16H20N2O3 B3018687 (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide CAS No. 308293-78-9](/img/structure/B3018687.png)
(2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide: is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring, an acetamido group, and a phenylprop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the acetamido group: This step involves the acetylation of an amine precursor using acetic anhydride or acetyl chloride.
Formation of the phenylprop-2-enamide moiety: This can be synthesized via a Knoevenagel condensation reaction between a benzaldehyde derivative and an acetamido-substituted malonic ester, followed by decarboxylation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the double bond in the phenylprop-2-enamide moiety can yield saturated amide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted acetamido derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Medicine: : The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: : It can be used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or biocompatibility.
Mecanismo De Acción
The mechanism by which (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The acetamido group may facilitate binding to active sites, while the phenylprop-2-enamide moiety could interact with hydrophobic regions. The oxolane ring may provide additional stability and specificity in binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-acetamido-N-[(tetrahydrofuran-2-yl)methyl]-3-phenylprop-2-enamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
(2Z)-2-acetamido-N-[(pyrrolidin-2-yl)methyl]-3-phenylprop-2-enamide: Contains a pyrrolidine ring instead of an oxolane ring.
Uniqueness
- The presence of the oxolane ring in (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide provides unique steric and electronic properties that can influence its reactivity and binding interactions.
- The combination of the acetamido group and the phenylprop-2-enamide moiety offers a versatile scaffold for further functionalization and optimization in various applications.
Propiedades
IUPAC Name |
(Z)-2-acetamido-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(19)18-15(10-13-6-3-2-4-7-13)16(20)17-11-14-8-5-9-21-14/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,20)(H,18,19)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVYICAOKCZCBJ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)
![1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3018606.png)



![3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018611.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3018612.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B3018614.png)

![3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID](/img/structure/B3018617.png)
![N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B3018620.png)
![4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B3018621.png)


